molecular formula C22H24N4O B10921001 (2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide

(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide

Cat. No.: B10921001
M. Wt: 360.5 g/mol
InChI Key: HHDJZYRHYMZGGA-OEAKJJBVSA-N
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Description

The compound (2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethylphenyl and dimethyl groups, linked to a phenylhydrazinecarboxamide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the dimethylphenyl and dimethyl groups. The final step involves the condensation of the pyrrole derivative with phenylhydrazinecarboxamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and hydrazinecarboxamide compounds. Examples include:

  • 2,5-Dimethyl-1H-pyrrole-3-carboxamide
  • N-Phenylhydrazinecarboxamide

Uniqueness

(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide: is unique due to its specific substitution pattern and the presence of both pyrrole and hydrazinecarboxamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C22H24N4O/c1-15-9-8-10-16(2)21(15)26-17(3)13-19(18(26)4)14-23-25-22(27)24-20-11-6-5-7-12-20/h5-14H,1-4H3,(H2,24,25,27)/b23-14+

InChI Key

HHDJZYRHYMZGGA-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N/NC(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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